![molecular formula C18H18N4O3S B6088819 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide CAS No. 5793-11-3](/img/structure/B6088819.png)
2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide
説明
2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, also known as BETAH, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV is an important enzyme involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes mellitus. BETAH has been extensively studied for its potential therapeutic applications and is of great interest to the scientific community.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide involves the inhibition of DPP-IV, which is responsible for the degradation of GLP-1 and GIP. By inhibiting DPP-IV, 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide increases the levels of these hormones, which in turn stimulate insulin secretion and lower blood glucose levels. 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to be highly selective for DPP-IV, with minimal off-target effects.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to have a number of biochemical and physiological effects, including a reduction in fasting blood glucose levels, an increase in insulin secretion, and an improvement in glucose tolerance. 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
実験室実験の利点と制限
One of the main advantages of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide for lab experiments is its potency and selectivity for DPP-IV, which allows for precise and specific targeting of this enzyme. However, one limitation of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide is its high cost, which may limit its use in some research settings.
将来の方向性
There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, including its metabolism, distribution, and elimination from the body.
2. Investigation of the potential therapeutic applications of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide in other diseases, such as cancer and inflammatory disorders.
3. Development of more cost-effective synthesis methods for 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, which would make it more accessible for research and clinical use.
4. Exploration of the potential synergistic effects of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide with other drugs or therapies for the treatment of type 2 diabetes mellitus.
In conclusion, 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide is a potent and selective inhibitor of DPP-IV with potential therapeutic applications in the treatment of type 2 diabetes mellitus. Its mechanism of action involves the inhibition of DPP-IV, which leads to increased levels of incretin hormones and improved glucose metabolism. While 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has some limitations, such as its high cost, it remains an important area of research for the scientific community.
合成法
The synthesis of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide involves the reaction of 2-mercaptobenzimidazole with 3-ethoxy-2-hydroxybenzaldehyde to form the Schiff base, which is then condensed with acetoacetohydrazide in the presence of acetic acid. The resulting product is then treated with thionyl chloride to give the final compound, 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide. The synthesis of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide is a multi-step process that requires careful attention to detail and purification to obtain a high yield and purity of the final product.
科学的研究の応用
2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. DPP-IV inhibitors, such as 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, work by increasing the levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and lower blood glucose levels. 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to be a potent and selective inhibitor of DPP-IV, with a high affinity for the enzyme and a long duration of action.
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-2-25-15-9-5-6-12(17(15)24)10-19-22-16(23)11-26-18-20-13-7-3-4-8-14(13)21-18/h3-10,24H,2,11H2,1H3,(H,20,21)(H,22,23)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXIXWPQWQJAHG-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00417119 | |
Record name | AC1NT1TM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00417119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylthio)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide | |
CAS RN |
5793-11-3 | |
Record name | AC1NT1TM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00417119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。